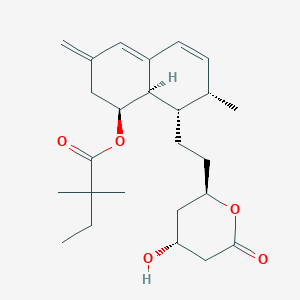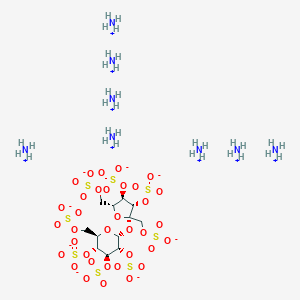![molecular formula C8H9N3O B018398 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-94-4](/img/structure/B18398.png)
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with a molecular formula of C9H9N3O. It is a heterocyclic organic compound that contains a benzimidazole ring and a methylamino group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and receptors.
Mechanism Of Action
The mechanism of action of 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it has been reported to exhibit its pharmacological activities through various mechanisms, including inhibition of enzyme activity, modulation of cell signaling pathways, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of topoisomerase I and II enzymes, which are important targets for anticancer drugs. Additionally, it has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical And Physiological Effects
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Additionally, this compound has been reported to exhibit antifungal and antibacterial activities, which make it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, which makes it easily accessible to researchers. Additionally, this compound exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one. One direction is to further investigate its potential applications in medicinal chemistry and pharmacology. Specifically, researchers can explore its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Another direction is to study its mechanism of action in more detail. By understanding how this compound interacts with cellular targets, researchers can gain insights into the underlying biological processes that are involved in various diseases. Finally, researchers can explore the potential of this compound as a tool for studying the structure and function of various enzymes and receptors. By using this compound as a probe, researchers can gain insights into the mechanisms of action of these biological molecules.
Synthesis Methods
The synthesis of 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one involves the reaction of o-phenylenediamine with methyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for various applications.
properties
CAS RN |
102616-94-4 |
|---|---|
Product Name |
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one |
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-(methylamino)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-9-11-7-5-3-2-4-6(7)10-8(11)12/h2-5,9H,1H3,(H,10,12) |
InChI Key |
MVPVBXJXQLNLGR-UHFFFAOYSA-N |
SMILES |
CNN1C2=CC=CC=C2NC1=O |
Canonical SMILES |
CNN1C2=CC=CC=C2NC1=O |
synonyms |
2H-Benzimidazol-2-one,1,3-dihydro-1-(methylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)






![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)




![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
